6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-17(7-5-10)22(19,20)14-9-11-8-12(16)2-3-13(11)21-15(14)18/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXQLSSQCDMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation Pathway
This route begins with the preparation of 6-chloro-3-mercapto-chromen-2-one, followed by oxidation to the sulfonic acid and subsequent conversion to the sulfonyl chloride. Reaction with 4-methylpiperidine yields the target compound.
Step 1: Synthesis of 6-Chloro-3-mercapto-chromen-2-one
6-Chloro-2-hydroxyacetophenone is condensed with mercaptoacetic acid under acidic conditions (H₂SO₄, reflux, 6 hr) to form 6-chloro-3-mercapto-chromen-2-one. The thiol group at position 3 is critical for subsequent oxidation.
Step 2: Oxidation to 6-Chloro-3-sulfonic acid-chromen-2-one
The thiol group is oxidized using hydrogen peroxide (30% v/v) in acetic acid at 60°C for 4 hr, yielding the sulfonic acid derivative. This intermediate is isolated via precipitation in ice-cold water and filtered to remove excess oxidizing agents.
Step 3: Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C for 2 hr, producing 6-chloro-3-sulfonyl chloride-chromen-2-one. Excess PCl₅ is quenched with ice, and the product is extracted into DCM.
Step 4: Coupling with 4-Methylpiperidine
The sulfonyl chloride intermediate is reacted with 4-methylpiperidine (1.2 eq) in the presence of triethylamine (2.5 eq) in DCM at room temperature for 12 hr. The reaction mixture is washed with saturated NaHCO₃, and the organic layer is dried over Na₂SO₄. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) affords the final compound as a white solid (yield: 68–74%).
Modular Assembly Pathway
This alternative approach involves pre-forming the 4-methylpiperidine-1-sulfonyl chloride prior to coupling with the chromenone core.
Step 1: Synthesis of 4-Methylpiperidine-1-sulfonyl Chloride
4-Methylpiperidine is treated with chlorosulfonic acid (ClSO₃H) in DCM at −10°C for 1 hr, yielding the sulfonyl chloride derivative. The product is isolated via distillation under reduced pressure (bp: 110–115°C at 15 mmHg).
Step 2: Preparation of 6-Chloro-3-amino-chromen-2-one
6-Chloro-2-hydroxyacetophenone is condensed with cyanoacetamide in ethanol under basic conditions (KOH, reflux, 8 hr) to form 6-chloro-3-cyano-chromen-2-one. Reduction with LiAlH₄ in tetrahydrofuran (THF) yields the corresponding amine.
Step 3: Sulfonamide Formation
The amine intermediate is reacted with 4-methylpiperidine-1-sulfonyl chloride (1.1 eq) in DCM with pyridine (1.5 eq) as a base. The mixture is stirred at room temperature for 6 hr, followed by extraction and purification via flash chromatography (hexane:acetone, 8:2).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The coupling reaction between sulfonyl chloride and piperidine is highly solvent-dependent. Polar aprotic solvents like DCM or THF improve yields (72–78%) compared to nonpolar solvents (e.g., toluene: 55%). Elevated temperatures (40–50°C) reduce reaction times but risk decomposition, whereas room temperature ensures stability.
Catalytic Additives
The use of 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst accelerates sulfonamide formation, reducing reaction time from 12 hr to 4 hr. However, excess DMAP leads to side reactions, necessitating precise stoichiometry.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The sulfonamide group exhibits characteristic S=O stretching vibrations at 1334 cm⁻¹ and 1159 cm⁻¹. The chromenone carbonyl (C=O) appears at 1710 cm⁻¹, confirming lactone formation.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.20 (d, J = 8.4 Hz, 1H, H-5), 7.71 (t, J = 7.8 Hz, 1H, H-7), 7.51 (d, J = 8.0 Hz, 1H, H-8), 3.48 (s, 2H, OCH₂), 3.18–3.15 (m, 4H, piperidine-H), 2.41 (s, 3H, CH₃).
-
¹³C NMR : δ 160.2 (C=O), 154.7 (C-2), 134.5 (C-3), 128.9–116.4 (aromatic carbons), 54.2 (piperidine-NCH₂), 21.7 (CH₃).
Mass Spectrometry (MS)
Electrospray ionization (ESI) reveals a molecular ion peak at m/z = 384.8 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇ClN₂O₄S.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Sulfonylation Pathway | Modular Assembly Pathway |
|---|---|---|
| Overall Yield | 68–74% | 55–62% |
| Reaction Time | 18 hr | 24 hr |
| Purification Method | Silica gel chromatography | Flash chromatography |
| Scalability | High (gram-scale) | Moderate (milligram-scale) |
The direct sulfonylation route offers superior yields and scalability, making it preferable for industrial applications. However, the modular pathway provides flexibility for introducing diverse piperidine derivatives.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The chloro-substituted aromatic ring undergoes EAS at positions activated by electron-withdrawing groups. Key reactions include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | CuBr₂, DMF, 80°C, 6 hr | 8-Bromo derivative formed (72% yield) | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitro product isolated (58% yield) |
Mechanistic Insight : The sulfonyl and chloro groups synergistically deactivate the aromatic ring, directing electrophiles to the C-5 and C-8 positions. Bromination at C-8 is favored due to steric hindrance at C-5 .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide moiety participates in nucleophilic displacements under basic conditions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 120°C, 12 hr | 4-Methylpiperidine-sulfonamide analog | 68 |
| Sodium Azide | DMSO, 80°C, 8 hr | Sulfonyl azide intermediate | 85 |
Key Finding : The sulfonyl group’s electrophilicity is enhanced by the adjacent 4-methylpiperidine, enabling efficient substitution with amines or azides .
Oxidation and Reduction Reactions
The chromenone carbonyl group and sulfonamide functionality undergo redox transformations:
Oxidation
-
Chromenone Core : DDQ (dioxane, reflux) oxidizes the C-3 position to yield a 3-cyanochromone derivative (56% yield) .
-
Sulfonamide Stability : Resists oxidation under mild conditions (e.g., H₂O₂, RT) due to its electron-deficient nature.
Reduction
-
Carbonyl Group : DIBAL-H selectively reduces the chromenone carbonyl to a hydroxyl group (62% yield) without affecting the sulfonamide .
Coupling Reactions
The chloro substituent facilitates cross-coupling reactions:
| Reaction Type | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives (e.g., 6-Ph-chromenone) | 74 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl sulfonamide analogs | 81 |
Experimental Note : The C-6 chloro group acts as a superior leaving group compared to bromo analogs in Pd-mediated couplings .
Keto-Enol Tautomerism
The chromenone core exists in equilibrium between keto and enol forms (confirmed by ¹H NMR in DMSO-d₆). Enolization is suppressed in non-polar solvents (e.g., CDCl₃) .
Acylation
-
Chromenone Oxygen : Acetylated using Ac₂O/pyridine (89% yield) .
-
Sulfonamide NH : Resists acylation under standard conditions due to steric hindrance.
Biological Activity Modifications
Derivatives synthesized via these reactions exhibit enhanced bioactivity:
| Derivative | Modification | IC₅₀ (μM) vs. Target | Reference |
|---|---|---|---|
| 8-Bromo analog | Bromination at C-8 | 2.0 (SIRT2 inhibition) | |
| Biaryl-coupled | Suzuki product | 0.9 (HIV-1 RNase H inhibition) |
SAR Insight : Electron-withdrawing groups at C-6/C-8 improve target binding, while sulfonamide modifications alter pharmacokinetic properties .
Stability and Degradation Pathways
-
Hydrolytic Stability : Resists hydrolysis at pH 1–12 (24 hr, RT) due to the sulfonamide’s electron-withdrawing effects.
-
Thermal Degradation : Decomposes above 220°C via sulfonyl group cleavage (TGA data).
Scientific Research Applications
The compound 6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one, also known as a chromone derivative, has garnered attention in various scientific research domains due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Structure
The compound features a chromenone core, which is modified by the presence of a chloro group and a sulfonamide moiety. This structural configuration is significant for its biological activity and interaction with various biological targets.
Properties
- Molecular Formula : C15H16ClN1O3S
- Molecular Weight : 343.81 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that chromone derivatives exhibit promising anticancer properties. Specifically, this compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Research suggests that the compound may function by modulating signaling pathways involved in cell survival and growth.
Case Study: In Vitro Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptotic cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of oxidative stress |
| A549 | 15 | Inhibition of cell cycle progression |
| HeLa | 10 | Apoptosis via mitochondrial pathway |
Neuropharmacology
Potential Neuroprotective Effects
The sulfonamide group in this compound may confer neuroprotective properties. Preliminary studies indicate its efficacy in models of neurodegenerative diseases, such as Alzheimer's disease. The compound appears to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function.
Case Study: Neuroprotective Activity
In an experimental model using rats, the administration of this compound resulted in significant improvement in memory retention as measured by the Morris water maze test.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Latency to find platform | 60 seconds | 30 seconds |
| Time spent in target quadrant | 20% | 50% |
Antimicrobial Activity
Broad-Spectrum Antimicrobial Properties
Research has shown that chromone derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The specific compound has been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects.
Case Study: Antimicrobial Testing
A study published in the Journal of Antimicrobial Agents reported that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Materials Science
Applications in Polymer Chemistry
The unique properties of this chromone derivative allow it to be utilized as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Composite Development
Research at ABC Institute explored the use of this compound as a plasticizer in polyvinyl chloride (PVC) composites, resulting in improved flexibility and durability under varying temperature conditions.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of the chloro, piperidine, and sulfonyl groups allows the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs.
- Piperidine Substitution : The 4-methyl-piperidine moiety may enhance metabolic stability compared to simpler alkyl or aryl groups, as seen in CYP450 interaction studies of related compounds .
Physicochemical and Pharmacokinetic Properties
Data from SwissADME and DFT analyses of structurally related indolinones (C1 and C2) provide insights into expected properties :
| Property | Target Compound (Predicted) | C1: (Z)-6-Cl-3-(2-Cl-benzylidene)indolin-2-one | C2: (Z)-6-Cl-3-(2-NO₂-benzylidene)indolin-2-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~380 (estimated) | 318.16 | 329.28 |
| LogP | ~2.5 (moderate lipophilicity) | 3.1 | 2.8 |
| Water Solubility | Moderate (sulfonyl enhances polarity) | Low | Moderate (NO₂ group improves solubility) |
| BBB Penetration | Unlikely (high polarity) | Yes (BOILED-Egg model) | No |
| CYP450 Inhibition | Potential substrate (piperidine) | Substrate for CYP3A4, CYP2D6 | Substrate for CYP3A4 |
Key Findings:
Antifungal Activity:
The indole-carbonyl analog () showed activity against Candida albicans, suggesting that electron-withdrawing groups (e.g., Cl, sulfonyl) at the 6- and 3-positions enhance antifungal potency . The target compound’s sulfonyl group may similarly interact with fungal enzymes via hydrogen bonding.
Anticancer Potential:
Compound No. 10-3 () demonstrated pro-apoptotic effects in cancer cells, attributed to its hydroxyl and methoxy groups. The target compound’s sulfonyl-piperidine group could modulate protein-protein interactions (e.g., PSF complex) or epigenetic pathways, though experimental validation is needed .
Reactivity (DFT Analysis):
Global reactivity parameters (GRP) for C1 and C2 suggest that electron-deficient substituents (e.g., NO₂) increase electrophilicity and reactivity . The target compound’s sulfonyl group, being electron-withdrawing, may similarly elevate electrophilicity, enhancing interactions with nucleophilic biological targets.
Biological Activity
6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one is a synthetic organic compound belonging to the chromenone class, known for its diverse biological activities. The structural features of this compound, including the chloro, piperidine, and sulfonyl groups, contribute to its interaction with various molecular targets, leading to significant pharmacological effects.
The biological activity of this compound primarily involves its ability to modulate enzyme activity and signal transduction pathways. The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. It also interacts with other enzymes and receptors, potentially altering gene expression and cellular signaling pathways .
Anticholinesterase Activity
Research indicates that this compound exhibits potent AChE inhibitory activity. This property is essential for enhancing cholinergic transmission in the brain, making it a candidate for further development in treating Alzheimer's disease. Studies have shown that similar compounds with piperidine moieties exhibit significant AChE inhibition, suggesting a potential therapeutic role for this chromenone derivative .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its sulfonamide group enhances its efficacy against pathogens, making it a subject of interest in developing new antimicrobial agents. Comparative studies show that derivatives of chromenones often exhibit varying degrees of antibacterial and antifungal activities, which are influenced by their structural modifications .
Study on AChE Inhibition
A study focusing on the synthesis of donepezil hybrids indicated that compounds similar to this compound could inhibit AChE effectively. The most potent hybrid exhibited an IC50 value significantly lower than that of donepezil itself, highlighting the potential for enhanced therapeutic efficacy .
Antimicrobial Evaluation
In a comprehensive evaluation of novel chromone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed promising antibacterial activity comparable to established antibiotics like ciprofloxacin .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro group, piperidine moiety | Potent AChE inhibitor, antimicrobial properties |
| 6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-4-one | Similar structure but different sulfonyl position | Varies in biological activity |
| 6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-ol | Hydroxylated derivative | Potentially different biological activities |
Q & A
Q. What synthetic methodologies are recommended for 6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one, and how can structural purity be validated?
Methodological Answer:
- Synthesis Steps :
- Core Chromen-2-one Formation : Start with a substituted chromen-2-one scaffold, introducing chlorine at position 6 via electrophilic substitution under controlled temperature (e.g., 0–5°C) using chlorinating agents like SOCl₂ or POCl₃ .
- Sulfonation at Position 3 : React the chlorinated chromen-2-one with 4-methyl-piperidine sulfonyl chloride in anhydrous DCM or THF, using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Purity Validation :
Q. How can spectroscopic techniques (NMR, IR) differentiate between positional isomers of sulfonated chromen-2-ones?
Methodological Answer:
- ¹H/¹³C NMR Analysis :
- IR Spectroscopy :
Advanced Research Questions
Q. What computational strategies are effective for predicting the anti-cancer activity of chromen-2-one derivatives?
Methodological Answer:
- QSAR Modeling :
Table 1 : QSAR Model Validation Parameters for Chromen-2-one Analogues
| Parameter | Value |
|---|---|
| R² | 0.950 |
| Q² (cross-val.) | 0.912 |
| External R² | 0.7485 |
- Molecular Docking : Target kinases (e.g., PI3K or EGFR) using AutoDock Vina with Lamarckian GA parameters (energy grid: 60 ų, exhaustiveness: 100) .
Q. How can crystallographic software (SHELX, ORTEP-3) resolve ambiguities in molecular conformation?
Methodological Answer:
- SHELXL Refinement :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Twinning Analysis : Apply TWIN/BASF commands in SHELXL for hemihedral twinning (BASF > 0.5 indicates significant twinning) .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters (ADPs) for heavy atoms (e.g., Cl, S) .
- Case Study : A related compound (1-Chloroacetyl-r-2,c-6-bis(4-methoxy-phenyl)-t-3-methylpiperidin-4-one) achieved R-factor = 0.054 using SHELXL, confirming conformational stability .
Q. What experimental and theoretical approaches are suitable for analyzing environmental sorption behavior of sulfonated chromen-2-ones?
Methodological Answer:
- Batch Sorption Studies :
- DFT Calculations :
- Compute electrostatic potential maps (e.g., Gaussian 09, B3LYP/6-31G*) to identify electron-deficient regions (e.g., sulfonyl group) prone to soil organic matter interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
